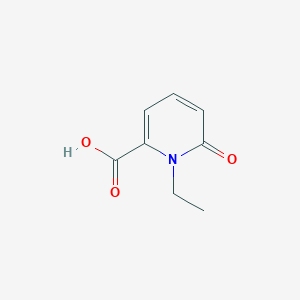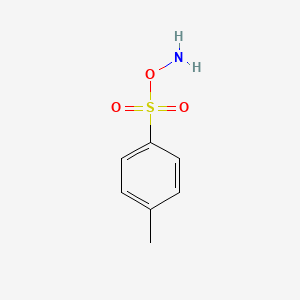![molecular formula C27H24ClN5O2S B2369893 4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-65-0](/img/structure/B2369893.png)
4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a heterocyclic compound . It belongs to the class of triazole compounds which contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
Triazole compounds, including this one, are readily capable of binding in the biological system with a variety of enzymes and receptors . The presence of a piperazine subunit or its isosteres can enhance the antimicrobial activity of the fused triazoles ring systems .Chemical Reactions Analysis
Triazole compounds show versatile biological activities and are used in medicinal chemistry . They are included in the class of antimicrobials due to their excellent therapeutic index .Aplicaciones Científicas De Investigación
Potential Biological Activities
A study focused on predicting the biological activity of compounds similar to 4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. It identified potential antineurotic activity, suggesting their relevance in treating male reproductive and erectile dysfunctions (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antibacterial Properties
Another study synthesized a series of compounds related to this compound, showing good antibacterial potency (Gineinah, 2001).
Antihistaminic Activity
A related study synthesized novel triazoloquinazolin-5-ones, showing significant in vivo H1-antihistaminic activity, indicating potential as a new class of antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Antimalarial Agent Development
Research into quality control methods for a derivative of triazoloquinazoline, similar in structure to the compound , was conducted, highlighting its promise as an antimalarial agent (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Antioxidant and Antibacterial Agents
A study designed triazoloquinazoline derivatives and tested them for in vitro antioxidant and antibacterial activity, suggesting their potential as therapeutic agents (Gadhave & Kuchekar, 2020).
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
It is suggested that triazole compounds can interact with the amino-acid residue on the surface of their targets . This interaction, likely involving the 1,2,4-triazolo[4,3-a]pyridine ring of the compound, may be responsible for its bioactivity .
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is plausible that this compound could influence multiple biochemical pathways.
Result of Action
It is known that triazole compounds show versatile biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
Direcciones Futuras
Triazole compounds have been the focus of many studies due to their versatile biological activities . Future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The presence of a piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems , providing a potential direction for future research.
Propiedades
IUPAC Name |
4-benzyl-1-[(4-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O2S/c1-17(2)29-24(34)20-10-13-22-23(14-20)33-26(32(25(22)35)15-18-6-4-3-5-7-18)30-31-27(33)36-16-19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRGTPYVZKPDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2369811.png)

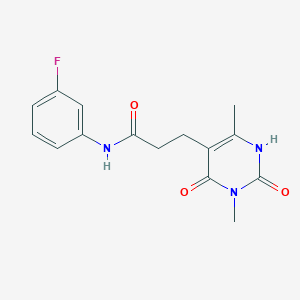
![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)
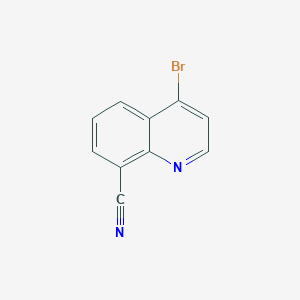
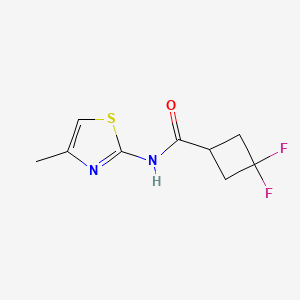
![6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one](/img/structure/B2369824.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2369826.png)
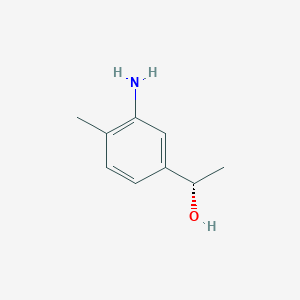
![(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2369829.png)
![5-[(2Z)-8-ethoxy-2-[(4-ethylphenyl)imino]-2H-chromen-3-yl]-N-[3-(methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)
